molecular formula C48H57ClN8O5 B8146274 N-[(4S)-4-benzyl-5-[4-hydroxy-4-[[7-[3-(4-methylpiperazin-1-yl)propanoylamino]-4-oxoquinazolin-3-yl]methyl]piperidin-1-yl]-5-oxopentyl]-9-chloro-5,6,7,8-tetrahydroacridine-3-carboxamide

N-[(4S)-4-benzyl-5-[4-hydroxy-4-[[7-[3-(4-methylpiperazin-1-yl)propanoylamino]-4-oxoquinazolin-3-yl]methyl]piperidin-1-yl]-5-oxopentyl]-9-chloro-5,6,7,8-tetrahydroacridine-3-carboxamide

Cat. No.: B8146274
M. Wt: 861.5 g/mol
InChI Key: UYJWYMWIVMCGQZ-DHUJRADRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

XL177A is a highly potent and selective irreversible inhibitor of ubiquitin-specific protease 7 (USP7). It has an inhibitory concentration (IC50) of 0.34 nanomolar, making it extremely effective at targeting USP7. XL177A is known for its ability to induce cancer cell death through a mechanism dependent on the tumor suppressor protein p53 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of XL177A involves multiple steps, including the formation of key intermediates and their subsequent coupling. The process typically begins with the preparation of a quinazolinone derivative, which is then modified through a series of reactions to introduce various functional groups. The final step involves the coupling of the modified quinazolinone with a piperidine derivative to form XL177A .

Industrial Production Methods

Industrial production of XL177A follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-efficiency reactors and purification systems to ensure the compound’s purity and yield. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

XL177A undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving XL177A include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from the reactions of XL177A depend on the specific reaction conditions. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

XL177A exerts its effects by irreversibly binding to the catalytic cysteine residue (C223) of USP7. This binding inhibits the deubiquitinating activity of USP7, leading to the stabilization of p53 and the induction of cancer cell death. The compound specifically upregulates p53 transcriptional targets, and its effectiveness is correlated with the mutational status of TP53 in cancer cells .

Properties

IUPAC Name

N-[(4S)-4-benzyl-5-[4-hydroxy-4-[[7-[3-(4-methylpiperazin-1-yl)propanoylamino]-4-oxoquinazolin-3-yl]methyl]piperidin-1-yl]-5-oxopentyl]-9-chloro-5,6,7,8-tetrahydroacridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H57ClN8O5/c1-54-24-26-55(27-25-54)21-17-43(58)52-36-14-16-39-41(30-36)51-32-57(47(39)61)31-48(62)18-22-56(23-19-48)46(60)35(28-33-8-3-2-4-9-33)10-7-20-50-45(59)34-13-15-38-42(29-34)53-40-12-6-5-11-37(40)44(38)49/h2-4,8-9,13-16,29-30,32,35,62H,5-7,10-12,17-28,31H2,1H3,(H,50,59)(H,52,58)/t35-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJWYMWIVMCGQZ-DHUJRADRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC(=O)NC2=CC3=C(C=C2)C(=O)N(C=N3)CC4(CCN(CC4)C(=O)C(CCCNC(=O)C5=CC6=C(C=C5)C(=C7CCCCC7=N6)Cl)CC8=CC=CC=C8)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)CCC(=O)NC2=CC3=C(C=C2)C(=O)N(C=N3)CC4(CCN(CC4)C(=O)[C@@H](CCCNC(=O)C5=CC6=C(C=C5)C(=C7CCCCC7=N6)Cl)CC8=CC=CC=C8)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H57ClN8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

861.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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